molecular formula C45H63N13O12S2 B549295 Ornipressin CAS No. 3397-23-7

Ornipressin

Cat. No. B549295
CAS RN: 3397-23-7
M. Wt: 1042.2 g/mol
InChI Key: MUNMIGOEDGHVLE-LGYYRGKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .


Synthesis Analysis

This compound is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of this compound depend on the alkalinity of the amino-acid residue at position 8 of the molecule .


Molecular Structure Analysis

The molecular formula of this compound is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .

Scientific Research Applications

Cardiac and Hemodynamic Effects

Ornipressin, a synthetic derivative of natural vasopressin, is primarily used as a potent peripheral vasoconstrictor, often in combination with local anesthetics. Research indicates its significant influence on cardiac function and hemodynamics. For instance, it causes cardiac effects mainly via changes in coronary flow, potentially leading to myocardial ischemia in certain cases due to severe coronary vasoconstriction (Graf et al., 1997). Additionally, this compound has shown effects on systemic hemodynamics, including changes in blood pressure and heart rate, when used during surgical procedures (Veit et al., 1993).

Renal Function in Liver Cirrhosis

In patients with decompensated cirrhosis, this compound has demonstrated beneficial effects on renal function. Studies have shown improvements in renal hemodynamics, such as increased renal blood flow and reduced renal vascular resistance, contributing to improved renal function in these patients (Lenz et al., 1991). This improvement is typically marked by significant increases in parameters like inulin clearance, urine volume, and sodium excretion.

Therapeutic Potential in Hepatorenal Syndrome

This compound has been studied for its potential in treating hepatorenal syndrome, a severe complication of liver cirrhosis characterized by renal failure. It appears to reverse the hyperdynamic circulation associated with hepatic failure, leading to an overall improvement in renal function and systemic hemodynamics (Gülberg et al., 1999). The effectiveness of this compound in this context suggests its utility as a therapeutic agent in managing complex conditions like hepatorenal syndrome.

Hemostasis in Neurosurgery

In neurosurgical procedures, controlling superficial hemorrhage is crucial. This compound has been evaluated for its efficacy in achieving hemostasis during these surgeries. A study found that this compound was as effective as adrenaline, a commonly used agent, in controlling bleeding with minimal systemic effects, making it a safer alternative (Torda et al., 1972).

Mechanism of Action

Target of Action

Ornipressin, a synthetic analogue of the natural hormone vasopressin, primarily targets the V1 receptors located on the smooth muscle cells of blood vessels . These receptors play a crucial role in vasoconstriction, a process that narrows the blood vessels, thereby increasing blood pressure .

Mode of Action

This compound mimics the action of natural vasopressin by binding to V1 receptors . This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle cells in the blood vessels, resulting in vasoconstriction . This interaction with its targets leads to significant changes in blood pressure and blood flow.

Biochemical Pathways

For instance, vasoconstriction can affect the distribution of blood flow within the body, potentially impacting organ function and systemic blood pressure .

Pharmacokinetics

Like other peptide-based drugs, it’s likely that this compound is absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually excreted . These properties can significantly impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

The primary molecular effect of this compound is the induction of vasoconstriction via the activation of V1 receptors . On a cellular level, this results in the contraction of smooth muscle cells in the blood vessels. The overall effect of this compound’s action is an increase in blood pressure and a potential improvement in conditions like hypotension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other vasoactive substances in the body can potentially impact the effectiveness of this compound. Additionally, factors such as pH and temperature could potentially affect the stability of this compound .

Future Directions

Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of this compound in medical procedures and treatments.

properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMIGOEDGHVLE-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N13O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021593
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3397-23-7
Record name Ornipressin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ornipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNIPRESSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornipressin
Reactant of Route 2
Ornipressin
Reactant of Route 3
Ornipressin
Reactant of Route 4
Ornipressin
Reactant of Route 5
Ornipressin
Reactant of Route 6
Ornipressin

Q & A

Q1: What is the primary mechanism of action of ornipressin?

A1: this compound exerts its effects by selectively activating vasopressin V1 receptors. [, , , ] This activation leads to the constriction of vascular smooth muscle, particularly in the splanchnic circulation. [, ]

Q2: How does this compound affect renal function in patients with cirrhosis?

A2: this compound's vasoconstrictive effects increase mean arterial pressure and reduce splanchnic blood flow. [, , , ] This leads to improved renal perfusion and increased glomerular filtration rate, ultimately enhancing renal function. [, , , ]

Q3: What role does this compound play in controlling bleeding during surgical procedures?

A3: this compound's vasoconstrictive properties, particularly its action on capacitance vessels in the skin, make it effective in reducing blood loss during surgery. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: As a synthetic peptide analog of vasopressin, its exact structure and molecular information are not directly provided in the research articles focused on its clinical applications.

Q5: Can this compound be used safely in combination with local anesthetics?

A5: Yes, this compound is often combined with local anesthetics to prolong the duration of regional anesthesia and enhance hemostasis during surgical procedures. [, , , , ]

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary mechanism involves receptor binding and subsequent downstream signaling, not direct catalysis of chemical reactions.

Q7: Have any computational studies been conducted to understand the interactions of this compound with its receptor?

A7: The provided research focuses primarily on the clinical applications of this compound. Computational modeling data is not discussed in these articles.

Q8: How does the structure of this compound contribute to its selectivity for the V1 receptor?

A8: While specific structural details and SAR studies are not extensively elaborated in the provided research, this compound's structural modifications compared to natural vasopressin are responsible for its V1 receptor selectivity and its pharmacological profile. [, ]

Q9: What is known about the stability of this compound in various formulations?

A9: The research articles primarily focus on the clinical use of this compound. Information on specific formulation strategies or stability data is not included.

Q10: Are there specific safety regulations regarding the handling and disposal of this compound?

A10: While these research articles don't delve into specific SHE regulations for this compound, as a pharmaceutical agent, its handling and disposal should adhere to standard guidelines for pharmaceuticals.

Q11: What is the typical duration of action of this compound?

A12: The duration of action of this compound can vary depending on the dose, route of administration, and individual patient factors. Studies have shown that its vasoconstrictive effects can last for several hours. [, , ]

Q12: Has this compound demonstrated efficacy in treating hepatorenal syndrome (HRS)?

A13: Yes, clinical studies have shown that this compound, often in combination with albumin infusion, can improve renal function and increase survival rates in patients with HRS. [, , , , ]

Q13: Are there any established animal models used to study the effects of this compound?

A13: While these articles focus on clinical research, animal models, particularly rodent models of hemorrhage and liver cirrhosis, are likely used in preclinical research to study the efficacy and safety of this compound.

Q14: Are there any specific drug delivery systems being explored to improve the targeted delivery of this compound?

A14: The provided research focuses on the use of this compound via intravenous administration. Targeted drug delivery strategies are not discussed within these articles.

Q15: Are there any biomarkers that can be used to predict the response to this compound therapy?

A18: While specific biomarkers are not mentioned in the context of this compound response prediction, clinical parameters like serum creatinine, urine output, and mean arterial pressure are used to monitor treatment response in patients with HRS. [, ]

Q16: Are there any known alternatives to this compound for the treatment of HRS or for use as a vasoconstrictor in surgical settings?

A21: Yes, alternative vasoconstrictors such as terlipressin, norepinephrine, and midodrine have been explored for HRS treatment and as hemostatic agents. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.